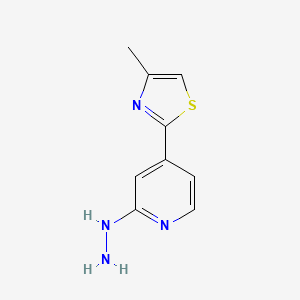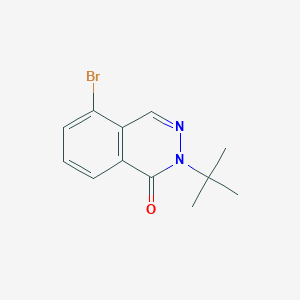
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one is a chemical compound with a molecular formula of C12H12BrN2O. It is a derivative of phthalazine, which is a bicyclic heterocycle containing nitrogen atoms. The presence of the bromine atom and the tert-butyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one typically involves the bromination of 2-(tert-butyl)phthalazin-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding phthalazine derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of phthalazine derivatives with reduced bromine content.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phthalazine derivatives with different substituents, while oxidation and reduction reactions can lead to the formation of phthalazine derivatives with altered oxidation states.
Applications De Recherche Scientifique
5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group in its structure can influence its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyl)phthalazin-1(2H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Fluoro-2-(tert-butyl)phthalazin-1(2H)-one: Contains a fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
The presence of the bromine atom in 5-Bromo-2-(tert-butyl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C12H13BrN2O |
|---|---|
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
5-bromo-2-tert-butylphthalazin-1-one |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,3)15-11(16)8-5-4-6-10(13)9(8)7-14-15/h4-7H,1-3H3 |
Clé InChI |
ZZRRATZESAGYHY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1C(=O)C2=C(C=N1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


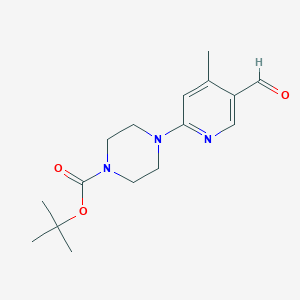

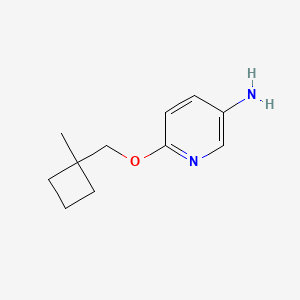

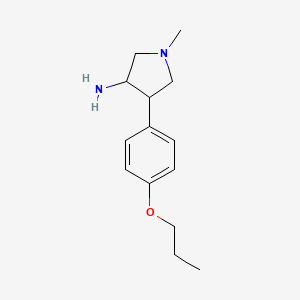
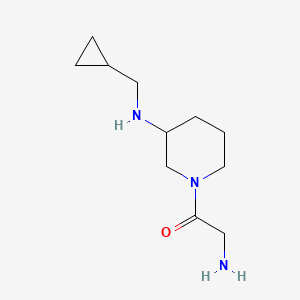
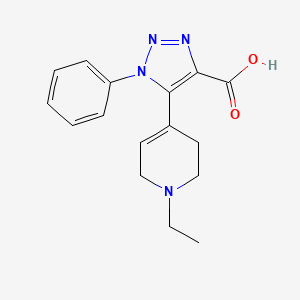
![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)




